3-[3-(dimethylamino)prop-2-enoyl]benzonitrile
CAS No.:
Cat. No.: VC13314477
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O |
|---|---|
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 3-[3-(dimethylamino)prop-2-enoyl]benzonitrile |
| Standard InChI | InChI=1S/C12H12N2O/c1-14(2)7-6-12(15)11-5-3-4-10(8-11)9-13/h3-8H,1-2H3 |
| Standard InChI Key | SLKQIWXTDLZLPZ-UHFFFAOYSA-N |
| SMILES | CN(C)C=CC(=O)C1=CC=CC(=C1)C#N |
| Canonical SMILES | CN(C)C=CC(=O)C1=CC=CC(=C1)C#N |
Introduction
Chemical Identity and Structural Features
3-[3-(Dimethylamino)prop-2-enoyl]benzonitrile (IUPAC name: 3-[3-(dimethylamino)prop-2-enoyl]benzonitrile) is an enaminone derivative featuring a conjugated system that includes a benzonitrile moiety and a dimethylamino-substituted propenoyl group. The compound’s canonical SMILES representation is CN(C)C=CC(=O)C1=CC=CC(=C1)C#N, reflecting its planar structure with alternating single and double bonds. Key structural attributes include:
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Benzonitrile core: Provides aromatic stability and potential for π-π interactions.
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Propenoyl chain: Introduces electron-withdrawing effects via the carbonyl group, enhancing reactivity.
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Dimethylamino group: Contributes basicity and hydrogen-bonding capabilities, critical for molecular recognition in biological systems.
The compound’s three-dimensional configuration, confirmed by its InChIKey SLKQIWXTDLZLPZ-UHFFFAOYSA-N, ensures specificity in binding interactions. Table 1 summarizes its fundamental chemical properties.
Table 1: Chemical Properties of 3-[3-(Dimethylamino)prop-2-enoyl]benzonitrile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 3-[3-(Dimethylamino)prop-2-enoyl]benzonitrile |
| SMILES | CN(C)C=CC(=O)C1=CC=CC(=C1)C#N |
| InChIKey | SLKQIWXTDLZLPZ-UHFFFAOYSA-N |
| PubChem CID | 2806205 |
Synthesis and Optimization
The synthesis of 3-[3-(dimethylamino)prop-2-enoyl]benzonitrile typically involves a multi-step protocol starting from 4-cyanobenzaldehyde. A representative method proceeds as follows:
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Nucleophilic Addition: 4-Cyanobenzaldehyde reacts with dimethylamine in the presence of acrolein under basic conditions (e.g., NaOH or ).
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Elimination Reaction: The intermediate undergoes dehydration to form the α,β-unsaturated carbonyl system.
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Purification: Column chromatography or recrystallization yields the final product with >90% purity.
Alternative approaches, such as ultrasound-assisted synthesis using potassium hydrogen sulfate () , have been reported for related enaminones, though their applicability to this specific compound requires further validation. Reaction optimization studies suggest that solvent polarity and catalyst choice significantly impact yield, with polar aprotic solvents like DMF enhancing reaction rates.
Spectral Characterization
Advanced spectroscopic techniques are employed to confirm the compound’s structure and purity:
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Infrared Spectroscopy (IR): Peaks at ~2240 cm (C≡N stretch) and ~1680 cm (C=O stretch) confirm the presence of nitrile and carbonyl groups.
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Nuclear Magnetic Resonance (NMR):
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: Signals at δ 2.8–3.2 ppm (N(CH)), δ 6.5–7.5 ppm (aromatic protons), and δ 7.8–8.2 ppm (vinyl protons adjacent to carbonyl).
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: Resonances at ~115 ppm (C≡N), ~165 ppm (C=O), and ~150 ppm (sp carbons).
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Mass Spectrometry (MS): A molecular ion peak at m/z 200.24 corroborates the molecular weight.
These spectral signatures are critical for quality control in synthetic workflows and for verifying batch-to-batch consistency.
Biological Activities and Mechanistic Insights
3-[3-(Dimethylamino)prop-2-enoyl]benzonitrile exhibits promising bioactivity, primarily as an enzyme modulator:
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Enzyme Inhibition: The compound’s propenoyl moiety enables covalent binding to cysteine residues in enzyme active sites, potentially inhibiting kinases or proteases. Computational docking studies suggest affinity for ATP-binding pockets due to structural mimicry of adenine.
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Cellular Signaling: Interactions with G-protein-coupled receptors (GPCRs) have been hypothesized, though empirical validation is pending.
Preliminary in vitro assays indicate IC values in the micromolar range for unspecified targets, highlighting the need for target-specific pharmacological profiling.
Research Applications and Future Directions
Current applications of 3-[3-(dimethylamino)prop-2-enoyl]benzonitrile span multiple domains:
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Medicinal Chemistry: Serves as a scaffold for designing kinase inhibitors, leveraging its ability to disrupt protein-substrate interactions.
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Material Science: Its conjugated system is being explored for organic semiconductors, though conductivity measurements remain unreported.
Critical research gaps include:
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Toxicological Profiles: Acute and chronic toxicity data are absent, necessitating OECD guideline-compliant studies.
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In Vivo Efficacy: Pharmacokinetic parameters (e.g., bioavailability, half-life) remain uncharacterized.
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